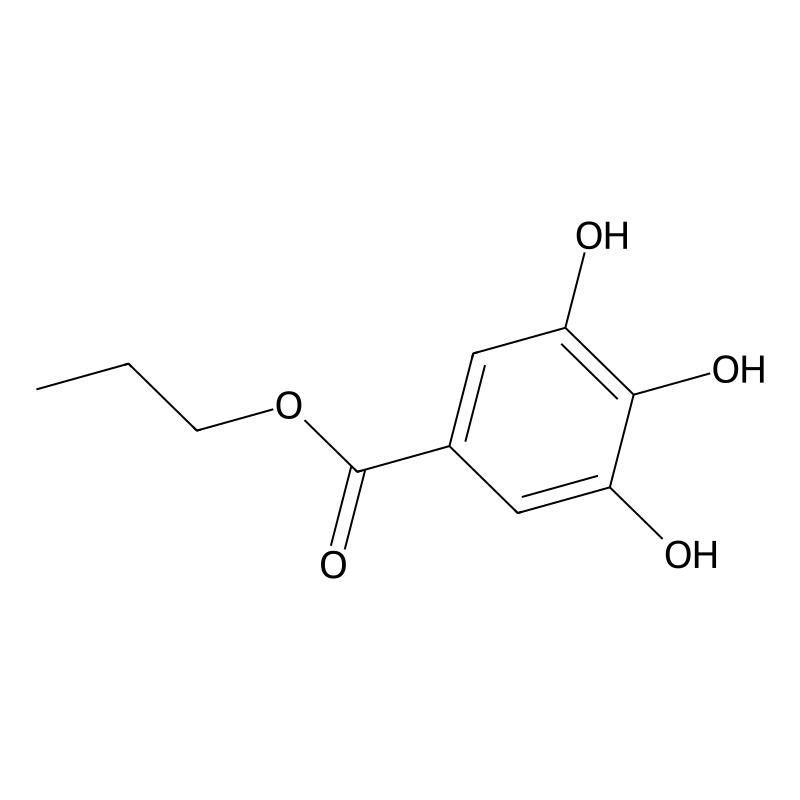

Propyl gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol

In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C

Solubility at 25 °C: in water 0.35 g/100 mL

Slightly soluble in acetone and 2-butanol

Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g

3.5 mg/mL at 25 °C

Synonyms

Canonical SMILES

Antioxidant Properties

The primary application of propyl gallate in research lies in its well-established antioxidant properties. It acts by donating a hydrogen atom to free radicals, terminating their chain reactions that damage cells and tissues [1]. This property makes PG a valuable tool in studies related to:

- Oxidation Studies: PG is used to prevent the oxidation of lipids, proteins, and other biomolecules in cell cultures and isolated tissues, allowing researchers to study their function and behavior without oxidative damage [2, 3].

- Biodiesel Stability: The addition of PG to biodiesel fuels helps prevent their degradation from oxidation, extending their shelf life and maintaining their fuel properties during storage [4].

Potential Health Benefits

Beyond its antioxidant properties, research suggests propyl gallate may have various health benefits, although more studies are needed to confirm these effects. Some promising areas of investigation include:

- Anticancer Properties: Some studies suggest PG may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [1]. However, further research is needed to understand the mechanisms and potential therapeutic applications.

- Antimicrobial Activity: Propyl gallate has shown promise in inhibiting the growth of certain bacteria and fungi [1]. Research into its potential use as a natural food preservative or antimicrobial agent is ongoing.

Important Note

It's important to remember that most of the research on the health benefits of propyl gallate is preliminary. Further studies are needed to confirm its efficacy and safety for therapeutic purposes.

Propyl gallate is an ester derived from gallic acid and propanol, chemically represented as C₁₀H₁₂O₅. It appears as a white to creamy-white crystalline powder with a slightly bitter taste and is odorless. This compound is primarily recognized for its role as an antioxidant, effectively preventing the oxidation of oils and fats in various products. Propyl gallate is classified under the E number E310 and is commonly used in food, cosmetics, and industrial applications .

The primary mechanism of action of propyl gallate is its antioxidant activity. The phenolic hydroxyl groups on the gallate moiety scavenge free radicals, preventing them from initiating lipid oxidation in fats and oils []. Additionally, it may chelate metal ions that can catalyze oxidation reactions [].

The primary reaction involving propyl gallate is its hydrolysis, which can occur in aqueous environments to yield gallic acid and propan-1-ol:

This reaction highlights the compound's potential degradation pathways, particularly under different environmental conditions . Additionally, propyl gallate can undergo enzymatic reactions when interacting with tannic acid, further diversifying its chemical behavior .

Propyl gallate exhibits a range of biological activities:

- Antioxidant Activity: It effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage. Studies have demonstrated its efficacy against various radicals in both aqueous and lipid media .

- Antimicrobial Properties: Propyl gallate shows inhibitory effects on certain bacterial strains, contributing to its application in food preservation .

- Potential Toxicity: While it has beneficial properties, some studies indicate that propyl gallate may act as an endocrine disruptor and has shown carcinogenic potential in animal studies .

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, affecting processes such as glycolysis and cellular respiration .

Propyl gallate can be synthesized through several methods:

- Fischer Esterification: This method involves the reaction of gallic acid with n-propanol in the presence of an acid catalyst.

- Steglich Esterification: Utilizing N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine as catalysts to enhance the reaction efficiency.

- Enzymatic Catalysis: Tannic acid can also be enzymatically converted to propyl gallate, providing a more sustainable synthesis route .

Research on propyl gallate has focused on its interactions with other compounds:

- Antioxidant Mechanism: The compound's ability to donate hydrogen atoms or electrons plays a crucial role in neutralizing free radicals, making it effective against oxidative stress .

- Chemical Stability: Studies indicate that propyl gallate can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities compared to the parent compound .

Several compounds share structural or functional similarities with propyl gallate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Octyl gallate | Similar ester structure | Longer carbon chain enhances solubility |

| Dodecyl gallate | Similar ester structure | Greater hydrophobicity |

| Butylated hydroxytoluene | Antioxidant properties | More potent but controversial safety profile |

| Tannic acid | Polyphenolic structure | Naturally occurring with diverse applications |

Propyl gallate is unique due to its specific esterification with propanol, which influences its solubility and antioxidant capacity compared to other similar compounds. Additionally, while it shares antioxidant properties with butylated hydroxytoluene, its safety profile is less contentious .

Purity

Physical Description

White to creamy-white, crystalline, odourless solid

Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline]

Solid

Color/Form

Colorless crystals

Needles in water

Fine, ivory powder or crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

187 °C (369 °F) - closed cup

Heavy Atom Count

Taste

Vapor Density

Density

1.21

LogP

1.80

log Kow = 1.80

Odor

Odorless or with a faint odo

Decomposition

Appearance

Melting Point

Between 146 °C and 150 °C after drying at 110 °C for four hours

147-149 °C

150 °C

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Phosgene, widely used in industrial processes, can cause life-threatening pulmonary edema and acute lung injury. One mechanism of protection against phosgene-induced lung injury may involve the use of antioxidants. The present study focused on dietary supplementation in mice using n-propyl gallate (nPG)--a gallate acid ester compound used in food preservation--and vitamin E. Five groups of male mice were studied: group 1, control-fed with Purina rodent chow 5002; group 2, fed 0.75% nPG (w/w) in 5002; group 3, fed 1.5% nPG (w/w) in 5002; group 4 fed 1% (w/w) vitamin E in 5002; and group 5, fed 2% (w/w) vitamin E also in 5002. Mice were fed for 23 days. On day 23 mice were exposed to 32 mg m-3 (8 ppm) phosgene for 20 min (640 mg. min m-3) in a whole-body exposure chamber. Survival rates were determined at 12 and 24 hr. In mice that died within 12 h, the lungs were removed and lung wet weights, dry weights, wet/dry weight ratios, lipid peroxidation (thiobarbituric acid reactive substances, TBARS) and glutathione (GSH) were assessed. Vitamin E had no positive effect on any outcome measured. There was no significant difference between 1.5% nPG and any parameter measured or survival rate compared with 5002 + phosgene. However, dietary treatment with 0.75% nPG significantly increased survival rate (p /EXPL THER/ ... In the present study we explored the role of oxidants present in ambient particles in causing damage to the mucociliary epithelium. We explored the protective effects of pretreatment with three substances (n-propyl gallate, DL-alpha-tocopherol acetate, and EDTA) on the frog palate exposed to residual oil fly ash (ROFA). The parameters analyzed were mucociliary transport (MCT) and ciliary beating frequency (CBF) after 0, 10, 20, 30, 60, and 120 min of exposure. MCT was decreased significantly by ROFA (p<0.001), with a significant interaction effect (p=0.02) between the duration of exposure and treatment with antioxidants. The inhibitory effects on MCT of the substances tested were significantly different (p=0.002); vitamin E was similar to control (Ringer) and different from all other groups. CBF showed no significant effect of duration of exposure (p=0.465), but a significant interaction between duration of exposure and treatments was observed (p=0.011). Significant differences were detected among treatments (p<0.001), with ROFA and n-propyl gallate at concentrations of 50 uM presenting a short-lived increase in CBF, which was not observed in the remaining groups. The results showed that both MCT and CBF were affected within a short period (100 min) of exposure to ROFA and that the presence of antioxidant substances, such as vitamin E (4 mg/mL) and n-propyl gallate (300 uM), protected against the mucociliary impairment induced by ROFA on the frog palate.

/EXPL THER/ Ca(2+) sensitizers are cardiotonic agents that directly increase the Ca(2+) sensitivity of cardiac myofilament. To find a novel Ca(2+) sensitizer, we have screened a group of phenolic compounds by examining their effects on the Ca(2+)-dependent force generation in cardiac muscle fibers. We found that propyl gallate, a strong antioxidant, increased the Ca(2+) sensitivity of cardiac myofilament in a dose-dependent and reversible manner. The present study indicates that propyl gallate is a novel type of Ca(2+) sensitizer with antioxidant activity, which might be more beneficial for the treatment of congestive heart failure associated with oxidative stress than existing Ca(2+) sensitizers.

For more Therapeutic Uses (Complete) data for PROPYL GALLATE (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

... In the present study, we demonstrate that propyl gallate (PG) reduced cell viability in THP-1, Jurkat, and HL-60 leukemia cells and induced apoptosis in THP-1 cells. PG activated caspases 3, 8, and 9 and increased the levels of p53, Bax, Fas, and Fas ligand. PG activated mitogen-activated protein kinases (MAPKs), inhibited nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) and induced intracellular glutathione (GSH) depletion. In addition, PG increased superoxide dismutase-1 expression and decreased intracellular levels of reactive oxygen species. Our data show ... that an early event of PG-induced apoptosis is MAPKs/Nrf-2-mediated GSH depletion and that PG induced apoptosis via multiple pathways in human leukemia. PG might serve as a potential chemotherapeutic agent or food supplement for human leukemia patients.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

In rats, /SRP: some/ of an oral dose of propyl gallate is absorbed in the GI tract. In vivo, the gallate esters are hydrolized to gallic acid and free alcohol. Free alcohol is metabolized through the Krebs cycle, and most of the gallic acid is converted into 4-O-methyl gallic acid. Free gallic acid or a conjugated derivative of 4-O-methyl gallic acid is excreted in the urine. Significant amounts of unchanged esters are excreted in the feces of rats.

Metabolism Metabolites

In rats, /SRP: some/ of an oral dose of propyl gallate is absorbed in the GI tract. In vivo, the gallate esters are hydrolized to gallic acid and free alcohol. Free alcohol is metabolized through the Krebs cycle, and most of the gallic acid is converted into 4-O-methyl gallic acid. Free gallic acid or a conjugated derivative of 4-O-methyl gallic acid is excreted in the urine. Significant amounts of unchanged esters are excreted in the feces of rats. In pigs, the metabolism is similar to rats.

The available evidence indicates that the gallate esters are hydrolyzed in the body to gallic acid. Most of the gallic acid is converted into 4-O-methyl gallic acid. Free gallic acid or a conjugated derivative of 4-O-methyl gallic acid is excreted in the urine. Conjugation of the 4-O-methyl gallic acid with glucuronic acid was demonstrated ... .

In vitro incubations with propyl, octyl and dodecyl gallate were performed using homogenates of liver, mucosa of the small intestine, and contents of caecum/colon as a source of intestinal microflora. The various homogenates were incubated at 37 °C with the individual gallate esters. At various time points up to 24 hr, samples were taken and analyzed by HPLC. ... All test substances were extensively metabolized by the homogenate of the intestinal mucosa. ... Furthermore, the caecum and colon contents also showed a high metabolic capacity, especially towards propyl gallate. The amt of gallic acid detected in the incubations was always much smaller than the total decrease of the amt of ester. It seems likely that apart from hydrolysis of the ester bond, other biotransformation routes ... are of major importance for all three gallate esters.

Wikipedia

Use Classification

Fragrance Ingredients

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Antioxidant

Methods of Manufacturing

Produced commercially by the esterification of gallic acid with propyl alcohol followed by distillation to remove the excess alcohol.

REACTION OF N-PROPYL ALCOHOL WITH 3,4,5-TRIHYDROXYBENZOIC ACID

General Manufacturing Information

The Panel on Food Additives and Nutrient Sources added to Food (ANS), European Food Safety Authority (EFSA), concluded in a 2014 report, that the use of propyl gallate as food additive at the current uses and use levels is not of safety concern.

Propyl gallate is used as an antioxidant in pesticide formulations at typical concentrations of 0.25% or less.

Used in foods restricted to 0.02% of fat content.

The antioxidant formulations most commonly used in edible products contain various combinations of BHA, BHT, and/or propyl gallate together with citric acid in suitable solvent.

Tocopherols, gum guaiac, and similar natural antioxidants usually lack potency in most products compared to combinations of BHA /butylated hydroxyanisole/, BHT /butylated hydroxytoluene/, and propyl gallate.

Analytic Laboratory Methods

An accurate and rapid method for simultaneous determination of antioxidants butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) in food by reversed-phase high performance liquid chromatography was established. The sample was extracted with hexane. Being filtrated and dried by N2, the residues in evaporator was dissolved in a certain amount of water-C2H5OH (1:4, V/V) and filtered with 0.5 micron of filter membrane for HPLC analysis. The chromatographic conditions were Radial-PAK C12 column, methanol-water (92:8, V/V) mobile phase adjusted to pH = 3 with phosphoric acid and UV-280 nm detector. By using external standard method the analytical results showed that the coefficients of variation of PG,BHA and BHT were 0.61, 0.08 and 1.44 respectively, linear correlation coefficients were more than 0.999 and recoveries were 92%-98% (n = 6). The lowest detection limit was 0.5 mg/L.

A flow-through optosensor with solid phase UV spectroscopic detection is proposed for the direct determination of single antioxidants, namely butylated hydroxyanisole (BHA) and n-propyl gallate (n-PG), without previous derivatization. The methods are based on the transient retention behavior of these compounds in a flow-through cell packed with C-18 silica using ethanol-water mixtures as a carrier, and on the intrinsic absorbance monitored at 290 and 283 nm, respectively. After recording the analytical signal, the antioxidants were easily and quickly desorbed from the solid support by the same carrier. For BHA, calibration graphs were linear over the range 1.0-300.0 mg/L using area as the analytical parameter. The relative standard deviation (RSD) was between 0.5 and 1.6%. For n-PG, calibration graphs were linear over the range 1.0-300.0 mg/L in area and the RSD was between 1.4 and 1.5%. The methods were applied to the determination of these antioxidants in several food and cosmetics samples, and were validated using the standard additions method and an HPLC reference method.

An HPLC method with fluorescence detection was developed for the determination of propyl gallate, nordihydroguaiaretic acid, butylated hydroxyanisole (2- and 3-tert-butyl-4-hydroxyanisole), tert-butylhydroquinone and octyl gallate in edible oils and foods. The antioxidants in edible oil were isolated directly with acetonitrile saturated with n-hexane. The antioxidants in food were extracted with ethyl acetate and the extract was concentrated under vacuum. They were isolated from the residue with acetonitrile saturated with n-hexane. The acetonitrile layer was centrifuged at 5,000 rpm for 10 min. The HPLC separation was performed on a Symmetry C18 column (3.5 microns, 4.6 mm i.d. x 150 mm) using a mixture of 5% acetic acid-acetonitrile-methanol (4:3:3, v/v/v) as the mobile phase and monitored by using a fluorescence detector with time programming. Sample peaks were identified by comparison of the fluorescence spectra with those of antioxidant standards. Average recoveries of fortified antioxidants at 100 micrograms/g were 72.1-99.6%. Coefficients of variation were 0.7-7.2%.

For more Analytic Laboratory Methods (Complete) data for PROPYL GALLATE (12 total), please visit the HSDB record page.

Storage Conditions

Interactions

We looked at the in vitro effect of an antioxidant, propyl gallate (PG), on the antifungal activity of miconazole sulphosalicylate, econazole sulphosalicylate and ketoconazole against 40 clinical isolates of Candida albicans. The combination of imidazole and PG gave MIC values 10-150 times lower than those of imidazole alone. The optimal conditions for this enhanced activity were pH 6.2-8.0 and a fungal cell concentration lower than 3 x 10(5) cells/mL. The mechanism of the interaction between imidazole and PG is not known but may be as a result of an effect of PG on the P-450 cytochrome. ...

Partial protection against liver damage by single oral doses of 2.5 or 0.25 ml/kg of chloroform was provided by ip injection of 150 mg/kg bw of propyl gallate ... .

Pregnant New Zealand white rabbits (on gestation day 12) were injected sc with propyl gallate (362-900 mg/kg bw) and hydroxyurea (600-750 mg/kg bw). The materials were injected either simultaneously or mixed over periods of 45 min. The extent of amelioration of the teratogenic effects of hydroxyurea was dependent on the dose of propyl gallate. There was a significant linear decrease in both resorptions and specific malformations with increasing doses of propyl gallate ... .

For more Interactions (Complete) data for PROPYL GALLATE (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition

Siyu Zhang, Joseph R Hyatt, Casimir C AkohPMID: 33243556 DOI: 10.1016/j.foodchem.2020.128604

Abstract

A novel diacylglycerol-based galloyl structured lipid, 1,2-dipalmitoylgalloylglycerol (DPGG), was synthesized using the enzymatic transesterification of propyl gallate (PG) and tripalmitin under solvent-free condition. An immobilized and commercially available food-grade Candida antarctica lipase B, Lipozyme® 435, was used as the biocatalyst. The reaction variables that affect the yield of DPGG were optimized using a 3full factorial design. At 70 °C, DPGG was obtained at a yield of 33.0 ± 2.0% with PG conversion at 44.8 ± 1.8% when the following condition was used: 25 substrate molar ratio of tripalmitin to PG, 120 h reaction time, and 25% enzyme load relative to the total substrate weight. The structure of reaction product was elucidated using Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization high-resolution accurate-mass tandem mass spectrometry (ESI-HRAM-MS/MS), and 1D and 2D nuclear magnetic resonance spectroscopy (NMR). The effects of different lipases and galloyl donors/acceptors on the transesterification were also investigated.

Propyl gallate reduces the growth of lung cancer cells through caspase‑dependent apoptosis and G1 phase arrest of the cell cycle

Woo Hyun ParkPMID: 33125113 DOI: 10.3892/or.2020.7815

Abstract

Propyl gallate (3,4,5‑trihydroxybenzoic acid propyl ester; PG) is a synthetic phenolic antioxidant which exerts many effects on tissue and cell functions. In the present study, Calu‑6 and A549 lung cancer cells were used to examine the molecular mechanism of the anti‑growth effects of PG in relation to apoptosis and cell cycle arrest. PG inhibited the growth of both lung cancer cell types in a dose‑dependent manner with an IC50 of 800 µM at 24 h based on MTT assays. DNA flow cytometry showed that PG induced G1 phase arrest of the cell cycle in Calu‑6 and A549 cells. In addition, PG induced apoptosis in both lung cancer cell types, as evidenced by sub‑G1 cell population and Annexin V‑stained cells. Western blot results demonstrated that PG decreased the Bcl‑2 level which was accompanied by an increase in the cleaved form of poly(ADP‑ribose) polymerase (PARP). PG also triggered loss of mitochondrial membrane potential (MMP; ∆Ψm) and decreased MMP (∆Ψm) levels in both lung cancer cell types, as assessed by FACS analysis. Furthermore, PG upregulated the activities of caspase‑3 and caspase‑8 in Calu‑6 cells. In conclusion, PG treatment inhibited the growth of lung cancer cells, especially Calu‑6 cells via caspase‑dependent apoptosis as well as G1 phase arrest of the cell cycle.Quality-by-Design-Based Development of n-Propyl-Gallate-Loaded Hyaluronic-Acid-Coated Liposomes for Intranasal Administration

Fakhara Sabir, Gábor Katona, Edina Pallagi, Dorina Gabriella Dobó, Hussein Akel, Dániel Berkesi, Zoltán Kónya, Ildikó CsókaPMID: 33800788 DOI: 10.3390/molecules26051429

Abstract

The present study aimed to develop n-propyl gallate (PG)-encapsulated liposomes through a novel direct pouring method using the quality-by-design (QbD) approach. A further aim was to coat liposomes with hyaluronic acid (HA) to improve the stability of the formulation in nasal mucosa. The QbD method was used for the determination of critical quality attributes in the formulation of PG-loaded liposomes coated with HA. The optimized formulation was determined by applying the Box-Behnken design to investigate the effect of composition and process variables on particle size, polydispersity index (PDI), and zeta potential. Physiochemical characterization, in vitro release, and permeability tests, as well as accelerated stability studies, were performed with the optimized liposomal formulation. The optimized formulation resulted in 90 ± 3.6% encapsulation efficiency, 167.9 ± 3.5 nm average hydrodynamic diameter, 0.129 ± 0.002 PDI, and -33.9 ± 4.5 zeta potential. Coated liposomes showed significantly improved properties in 24 h in an in vitro release test (>60%), in vitro permeability measurement (420 μg/cm) within 60 min, and also in accelerated stability studies compared to uncoated liposomes. A hydrogen-peroxide-scavenging assay showed improved stability of PG-containing liposomes. It can be concluded that the optimization of PG-encapsulated liposomes coated with HA has great potential for targeting several brain diseases.

Phenolic compounds as antioxidants to improve oxidative stability of menhaden oil-based structured lipid as butterfat analog

Siyu Zhang, Sarah A Willett, Joseph R Hyatt, Silvana Martini, Casimir C AkohPMID: 32711274 DOI: 10.1016/j.foodchem.2020.127584

Abstract

Phenolic compounds, including propyl gallate, 1-o-galloylglycerol, ferulic, gallic, caffeic, rosmarinic, and carnosic acids, tocopherols, and butylated hydroxytoluene (BHT), were investigated as antioxidants to improve the oxidative stability of a structured lipid (SL) produced by the enzymatic acidolysis of menhaden oil with caprylic and stearic acids. SL had similar physical properties to butterfat but was more susceptible to oxidation. The above phenolic compounds were each added to SL as antioxidants. SL with 1-o-galloylglycerol, rosmarinic acid, or BHT showed the highest oxidative stability during an accelerated oxidation test with the total oxidation (TOTOX) value around 250 after 18 days. Oxidation induction time (OIT) using differential scanning calorimetry showed a good correlation with the accelerated oxidation test. A mixture of 1-o-galloylglycerol and tocopherols at 50:50 ppm had the strongest protective effect on SL (OIT = 115.1 min) compared to the other tested compounds or combinations at the same concentration (OIT < 100 min).Protein Cohabitation: Improving the Photochemical Stability of R-Phycoerythrin in the Solid State

Pankaj Bharmoria, Sandra F H Correia, Margarida Martins, Miguel A Hernández-Rodríguez, Sónia P M Ventura, Rute A S Ferreira, Luís D Carlos, João A P CoutinhoPMID: 32643938 DOI: 10.1021/acs.jpclett.0c01491

Abstract

The poor photochemical stability of R-phycoerythrin (R-PE) has been a bottleneck for its broad-spectrum applications. Inspired by nature, we studied a sustainable strategy of protein cohabitation to enhance R-PE stability by embedding it in a solid matrix of gelatin. Both pure R-PE and fresh phycobiliprotein (PBP) extracts recovered fromwere studied. The incorporation of R-PE in the gelatin-based films (gelatin-RPE and gelatin-PBPs) has improved its photochemical stability for at least 8 months, the longest time period reported so far. These results were evidenced by not only absorption but also emission quantum yield measurements (Φ). Moreover, the photostability of gelatin-RPE films upon continuous excitation with an AM1.5G solar simulator was tested and found to remain stable for 23 h after initial decreasing up to 250 min. In the end, another approach was established to allow 100% photostability for a 3 h exposure to an AM1.5G solar simulator by doping the gelatin-based film including R-Phycoerythrin with

-propyl gallate stabilized with Tween 80, allowing their use as naturally based optically active centers in photovoltaic applications.

Proteomics Reveals the Mechanism Underlying the Inhibition of

Dong Liu, Yuemin Pan, Kunyuan Li, Dandan Li, Ping Li, Zhimou GaoPMID: 32633954 DOI: 10.1021/acs.jafc.0c02371

Abstract

is a serious soil-borne pathogen, and the major control measures undertaken include the induction of soybean-resistance genes, fungicides, and scientific and reasonable planting management. Owing to the safety and resistance of fungicides, it is of great importance to screen new control alternatives. In a preliminary study, we observed that propyl gallate (PG) exerts a considerable inhibitory effect onand can effectively prevent and cure soybean diseases, although the underlying mechanism remains unclear. To explore the inhibitory mechanism of PG on

, we analyzed the differences in the protein profile of

before and after treatment with PG using tandem mass tag (TMT) proteomics. Proteomic analysis revealed that the number of differentially expressed proteins (DEPs) was 285, of which 75 were upregulated and 210 were downregulated, and the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways primarily comprised glycolysis, tricarboxylic acid cycle, fatty acid metabolism, secondary metabolite generation, and other pathways. Among the DEPs involved in PG inhibition of

are two closely related uncharacterized proteins encoded by

and

, denoted

and

herein. The CRISPR/Cas9 knockout technique revealed that

and

were involved in the growth rate and pathogenicity. In addition, the results of gas chromatography-mass spectrometry (GC-MS) showed that there were differences in fatty acid levels between wild-type (WT) and CRISPR/Cas9 knockout transformants. Knocking out

and

resulted in the restriction of the synthesis and β-oxidation of long-chain fatty acids, respectively. These suggest that

and

were also involved in the regulation of the fatty acid metabolism. Our results aid in understanding the mechanism underlying the inhibition of

growth by PG.

Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties

Siyu Zhang, Casimir C AkohPMID: 31505418 DOI: 10.1016/j.foodchem.2019.125479

Abstract

1-o-Galloylglycerol (GG) was synthesized by the enzymatic glycerolysis of propyl gallate (PG) using a food-grade lipase (Lipozyme® 435). The reaction conditions affecting the yield of GG were optimized and a yield of 76.9% ± 1.2% was obtained. GG was characterized by various techniques after being separated from the reaction mixture using liquid-liquid extraction. The water solubility and hydrophilicity of GG were significantly higher than those of gallic acid (GA) and PG. The antioxidant properties, measured by the ferric reducing antioxidant power (FRAP) and hydrogen peroxide (HO

) scavenging assays, showed that GG exhibited the highest scavenging capacity (GG > GA > PG). From the results of the 1,1-diphenyl-2-picrylhydrazyl (DPPH

) and 2,2'-azinobis (3-ethylbenzthiazoline-6-sulfonic acid) (ABTS

) assays, GG and GA exhibited greater scavenging capacity than PG (GG = GA > PG). These results suggest that GG may be used as a water-soluble antioxidant alternative to GA for food and cosmetic applications.

Extracellular Tannase from

Fernanda Mansano Aracri, Rayza Morganna Farias Cavalcanti, Luis Henrique Souza GuimaraesPMID: 31474100 DOI: 10.4014/jmb.1903.03060

Abstract

biofilm, developed on an inert support, can produce tannase in Khanna medium containing 1.5% (w/v) tannic acid as the carbon source, at an initial pH of 5.0, for 72 h at 28 °C. Addition of 0.1% yeast extract increased enzyme production. The enzyme in the crude filtrate exhibited the highest activity at 30 °C and pH 6.0. At 50 °C, the half-life was 60 min and 260 min at pH 6.0. In general, addition of detergents and surfactants did not affect tannase activity significantly. Tannase has potential applications in various biotechnological processes such as the production of propyl gallate and in the treatment of tannin-rich effluents. The content of tannins and total phenolic compounds in effluents from leather treatment was reduced by 56-83% and 47-64%, respectively, after 2 h of enzyme treatment. The content of tannins and total phenolic compounds in the sorghum flour treated for 120 h with tannase were reduced by 61% and 17%, respectively. Interestingly, the samebiofilm was able to produce tannase for three sequential fermentative process. In conclusion, fungal biofilm is an interesting alternative to produce high levels of tannase with biotechnological potential to be applied in different industrial sectors.

Application of Diethylzinc/propyl Gallate Catalytic System for Ring-Opening Copolymerization of

Rafał Wyrębiak, Ewa Oledzka, Ramona Figat, Marcin SobczakPMID: 31744244 DOI: 10.3390/molecules24224168

Abstract

Biodegradable polyesters gain significant attention because of their wide potential biomedical applications. The ring-opening polymerization method is widely used to obtain such polymers, due to high yields and advantageous properties of the obtained material. The preparation of new, effective, and bio-safe catalytic systems for the synthesis of biomedical polymers is one of the main directions of the research in modern medical chemistry. The new diethylzinc/propyl gallate catalytic system was first used in the copolymerization of ε-caprolactone and rac-lactide. In this paper, the activity of the new zinc-based catalytic system in the copolymerization of cyclic esters depending on the reaction conditions was described. The microstructure analysis of the obtained copolyesters and their toxicity studies were performed. Resulted copolyesters were characterized by low toxicity, moderate dispersity (1.19-1.71), varying randomness degree (0.18-0.83), and average molar mass (5300-9800 Da).Adsorption of gallic acid, propyl gallate and polyphenols from Bryophyllum extracts on activated carbon

Pascual García-Pérez, Sonia Losada-Barreiro, Pedro P Gallego, Carlos Bravo-DíazPMID: 31616022 DOI: 10.1038/s41598-019-51322-6

Abstract

The adsorption of gallic acid (GA) and propyl gallate (PG) on activated carbon (AC) was studied as a function of the AC mass and temperature. Clean first order behavior was obtained for at least three half-lives and the equilibrium was reached after ∼4 h contact time. An increase in the temperature (T = 20-40 °C) increases their adsorption rate constant values (k) by 2.5 fold but has a negligible effect on the amount of antioxidant adsorbed per mass of AC at equilibrium. We also analyzed the adsorption process of polyphenols from Bryophyllum extracts and ca 100% of the total amount of the polyphenols in the extract were adsorbed when using 7 mg of AC. Results can be explained on the basis of the Freundlich isotherm but do not fit the Langmuir model. Results suggest that the combination of emerging in vitro plant culture technologies with adsorption on activated carbon can be successfully employed to remove important amounts of bioactive compounds from plant extracts by employing effective, sustainable and environmental friendly procedures.